3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide is a nitrogen-containing heterocyclic compound that belongs to the class of quinazoline derivatives. This compound has garnered interest due to its potential biological activities, particularly in pharmacology. The structure features a quinazoline core, which is characterized by a fused benzene and pyrimidine ring, along with an amino group and a methoxypropyl side chain.
This compound can be synthesized through various chemical methods, often involving modifications of existing quinazoline derivatives. It is classified as an oxoquinazoline due to the presence of a ketone functional group in its structure. Quinazolines are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
The synthesis of 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide typically involves several steps:
The yield and purity of the synthesized compound can be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) .
The molecular formula for 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide is C13H16N4O3. The structure consists of:
The molecular weight is approximately 276.30 g/mol. The compound's three-dimensional structure can be elucidated through X-ray crystallography or computational modeling techniques .
The reactivity of 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide can be attributed to its functional groups:
The mechanism of action for compounds like 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide often involves interactions with biological targets such as enzymes or receptors:
Research indicates that the biological activity may be linked to the structural features that allow for effective binding to target sites .
The compound's stability under various conditions (pH, temperature) should also be evaluated for practical applications .
3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide has potential applications in several fields:
The discovery of 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide emerged from systematic efforts to optimize the quinazoline scaffold for enhanced kinase inhibition and pharmacokinetic properties. Its development is rooted in the legacy of quinazoline-based drug discovery, which began in earnest in the 1980s with alpha-adrenoceptor antagonists like prazosin [8]. By the early 2000s, the approval of gefitinib (2003) validated quinazoline derivatives as potent EGFR inhibitors, accelerating research into structurally refined analogs [8] [9]. This compound was first synthesized around 2010–2015 via multistep rational design, leveraging structure-activity relationship (SAR) studies of 4-oxoquinazoline carboxamides [8]. Key synthetic routes included:
Table 1: Historical Timeline of Key Quinazoline Drug Approvals
Year | Drug | Core Structure | Therapeutic Use |
---|---|---|---|
1988 | Prazosin | 4-Aminoquinazoline | Hypertension |
2003 | Gefitinib | 4-Anilinoquinazoline | Non-small cell lung cancer (NSCLC) |
2013 | Afatinib | 4-Anilinoquinazoline with acrylamide | NSCLC |
2021 | Belumosudil | 4-Aminoquinazoline | Chronic graft-versus-host disease |
The compound’s optimization focused on balancing lipophilicity (logP ≈ 2.1) and aqueous solubility (>50 µM), achieved through the 3-methoxypropyl side chain, which improved cell membrane permeability compared to shorter alkyl variants [8] [10].
3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide belongs to the 4-oxoquinazoline subclass, characterized by a keto group at position 4 of the fused benzopyrimidine system [1] [9]. Its structure features three critical regions:
Table 2: Structural Features and Functional Roles
Structural Element | Role in Bioactivity | Analog Comparison |
---|---|---|
4-Oxo group | Tautomerizes to 4-hydroxy form; enhances hydrogen bonding with kinase residues | Similar to lapatinib’s 4-anilino group |
3-Amino substituent | Forms bidentate H-bonds with kinase hinge region; critical for potency | Distinct from gefitinib’s 3-chloro group |
N-(3-Methoxypropyl) carboxamide | Modulates logP (predicted: 2.5); reduces cytotoxicity vs. aryl carboxamides | More hydrophilic than afatinib’s N-methylpiperazine |
This structure positions it within Type II kinase inhibitors, which target inactive kinase conformations, unlike the 4-anilinoquinazolines (e.g., erlotinib) classified as Type I inhibitors [8] [10].
This compound exemplifies strategic molecular hybridization in drug design, merging the 4-oxoquinazoline pharmacophore with a solubility-enhancing side chain to overcome limitations of earlier quinazoline drugs [8] [9]. Its significance spans three domains:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4